The Chemical Architecture and Pharmacological Potential of 5-(3-Methoxyphenyl)oxazol-2-amine: A Comprehensive Technical Guide
The Chemical Architecture and Pharmacological Potential of 5-(3-Methoxyphenyl)oxazol-2-amine: A Comprehensive Technical Guide
Executive Summary
In contemporary drug discovery, the 1,3-oxazole core serves as a privileged scaffold, offering unique hydrogen-bonding capabilities and favorable pharmacokinetic profiles. Among its derivatives, 5-(3-Methoxyphenyl)oxazol-2-amine (CAS: 1226177-87-2) represents a highly versatile intermediate and active pharmaceutical ingredient (API) precursor. This whitepaper provides an in-depth analysis of its physicochemical properties, modern synthetic methodologies, and pharmacological relevance—specifically its role as a bioisosteric foundation for potent kinase inhibitors targeting angiogenesis and inflammation[1].
As a Senior Application Scientist, I have structured this guide to move beyond mere descriptive chemistry. We will examine the causality behind synthetic route selection and the mechanistic rationale driving its application in rational drug design.
Structural & Physicochemical Properties
The molecular architecture of 5-(3-Methoxyphenyl)oxazol-2-amine is defined by three critical domains:
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The Central Oxazole Ring: Acts as a rigid, aromatic linker that dictates the spatial orientation of peripheral substituents.
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The 3-Methoxyphenyl Group (C5 Position): The methoxy (-OCH₃) moiety acts as an electron-donating group, influencing the molecule's overall electron density and providing a crucial hydrogen-bond acceptor site[1].
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The Amino Group (C2 Position): Essential for biological interactions, acting as both a hydrogen-bond donor and acceptor within kinase active sites[1].
Understanding the electronic properties, such as the HOMO-LUMO gap, is critical. A narrower energy gap (typically ~4.9 eV for related oxazole derivatives) indicates higher chemical reactivity, facilitating stable interactions with target receptor residues[1].
Quantitative Data Summary
| Property | Value / Description |
| IUPAC Name | 5-(3-Methoxyphenyl)-1,3-oxazol-2-amine |
| CAS Registry Number | 1226177-87-2 |
| Molecular Formula | C₁₀H₁₀N₂O₂ |
| Molecular Weight | 190.20 g/mol |
| Key Functional Groups | 1,3-Oxazole core, C2-Primary Amine, C5-(3-Methoxyphenyl) |
| Electronic Profile | High HOMO energy (electron-donating capacity via -OCH₃)[1] |
| Primary Therapeutic Utility | Kinase inhibitor scaffold (e.g., VEGFR2, COX-2)[1][2] |
Synthesis Pathways: From Classical to Electrochemical
The construction of the oxazole ring requires precise control over cyclization to ensure correct regioselectivity. Historically, this was achieved via classical condensation, but modern green chemistry has shifted toward electrochemical methods.
The Causality of Route Selection
Classical methods rely on the condensation of α-azidoacetophenones with isothiocyanates. Rationale for obsolescence: This route requires the handling of highly hazardous, explosive azide intermediates and generates toxic byproducts[1]. Conversely, modern electrochemical synthesis utilizes aromatic ketones and benzylamines. Rationale for adoption: It operates under external-oxidant-free conditions, using Potassium Iodide (KI) as a benign mediator, and releases hydrogen gas as the only major byproduct, thereby strictly adhering to green chemistry principles[3].
Protocol: Modern Electrochemical Synthesis of Polysubstituted Oxazoles
This protocol is a self-validating system: the evolution of hydrogen gas at the cathode serves as a real-time visual validation of the oxidative cross-coupling progression.
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Reagent Preparation: In an undivided electrochemical cell, dissolve the starting aromatic ketone (e.g., 3-methoxyacetophenone) and the appropriate benzylamine in Dimethyl Sulfoxide (DMSO)[3].
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Electrolyte Addition: Add Potassium Iodide (KI) as the supporting electrolyte/mediator and Potassium Bicarbonate (KHCO₃) as the base[3]. Causality: KI is oxidized at the anode to active iodine species, which mediate the C-N and C-O bond formations without requiring heavy metal catalysts.
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Electrolysis: Insert platinum electrodes and apply a constant current at room temperature.
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Validation Checkpoint: Monitor the cathode for continuous H₂ gas bubbling. The reaction is complete when H₂ evolution ceases and TLC indicates the consumption of the starting ketone.
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Workup: Quench the reaction with aqueous sodium thiosulfate to neutralize residual iodine, extract with ethyl acetate, and purify via silica gel column chromatography to yield the pure oxazol-2-amine derivative.
Caption: Comparison of Classical vs. Modern Electrochemical Synthesis of Oxazol-2-amines.
Pharmacological Relevance & Bioisosterism
The 5-aryloxazol-2-amine scaffold is a cornerstone in the development of targeted therapeutics, particularly in oncology.
Bioisosteric Replacements and SAR Optimization
Bioisosterism is the strategy of replacing a functional group with another that retains similar properties to enhance potency or pharmacokinetics. For the 5-(3-methoxyphenyl)oxazol-2-amine scaffold, researchers have successfully utilized bioisosteric replacements on the C5-aryl ring[1].
A landmark example in the literature is the development of VEGFR2 kinase inhibitors . Researchers discovered that replacing the 5-phenyl ring with a pyridyl ring (specifically the 5-(pyridin-3-yl) analog, known as "Oxazole 39" ) dramatically improved both the binding affinity and aqueous solubility[1][2]. Oxazole 39 demonstrated excellent oral pharmacokinetics and potent in vivo efficacy against HT29 human colon tumor xenografts by starving the tumors of their blood supply (anti-angiogenesis)[2].
Caption: Mechanism of Action: VEGFR2 Kinase Inhibition by Oxazol-2-amine Derivatives.
Experimental Workflow: Molecular Docking & Kinetic Assays
To transition a compound like 5-(3-Methoxyphenyl)oxazol-2-amine from a chemical entity to a validated biological inhibitor, a rigorous, self-validating computational and in vitro workflow is required.
Causality of Workflow Design: We perform in silico molecular docking prior to in vitro assays to establish a rational binding hypothesis. If the compound cannot theoretically form a stable hydrogen bond with the critical Lys868 residue in the VEGFR2 ATP-binding pocket[4], the in vitro assay will likely fail, saving time and resources.
Step-by-Step Protocol: Docking & Kinase Inhibition Validation
Phase 1: In Silico Molecular Docking
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Protein Preparation: Retrieve the high-resolution X-ray crystal structure of VEGFR2 in complex with an oxazole inhibitor (e.g., PDB ID: 1Y6A)[5]. Remove water molecules and add polar hydrogens.
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Ligand Preparation: Generate the 3D conformation of the 5-(3-Methoxyphenyl)oxazol-2-amine derivative. Assign Gasteiger partial charges and minimize energy using the OPLS3e force field.
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Grid Generation: Center the docking grid on the ATP-binding pocket, specifically targeting the Lys868 residue, which is responsible for retaining the ribose sugar moiety of ATP during natural catalysis[4].
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Docking & Validation: Execute the docking algorithm (e.g., AutoDock Vina or Glide).
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Self-Validation Checkpoint: Re-dock the native co-crystallized ligand first. The system is validated only if the Root Mean Square Deviation (RMSD) between the docked pose and the native pose is < 2.0 Å.
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Phase 2: In Vitro Kinase Assay
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Assay Setup: Utilize a time-resolved fluorescence resonance energy transfer (TR-FRET) kinase assay format.
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Incubation: Incubate recombinant human VEGFR2 kinase domain with the oxazole derivative at varying concentrations (e.g., 0.1 nM to 10 μM) in assay buffer containing ATP and a biotinylated peptide substrate.
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Reaction: Initiate the reaction by adding ATP. Causality: Because the oxazole derivative is an ATP-competitive inhibitor[2], varying the ATP concentration in parallel experiments will shift the IC₅₀, proving the competitive mechanism of action.
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Detection & Readout: Add europium-labeled anti-phosphotyrosine antibody and streptavidin-APC. Measure the FRET signal. A decrease in signal correlates with the inhibition of kinase activity.
References
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Benchchem. 5-(3-Methoxyphenyl)oxazol-2-amine | 1226177-87-2. 1
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Xiao, H., & Yuan, G. (2024). A Facile Electrosynthesis of Polysubstituted Oxazoles from Aromatic Ketones and Benzylamines under Mild Conditions. ChemistrySelect. 3
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Harris, P. A., et al. (2005). Discovery and evaluation of 2-anilino-5-aryloxazoles as a novel class of VEGFR2 kinase inhibitors. Journal of Medicinal Chemistry / PubMed. 2
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RCSB Protein Data Bank. 1Y6A: Crystal structure of VEGFR2 in complex with a 2-anilino-5-aryl-oxazole inhibitor. 5
Sources
- 1. 5-(3-Methoxyphenyl)oxazol-2-amine | 1226177-87-2 | Benchchem [benchchem.com]
- 2. Discovery and evaluation of 2-anilino-5-aryloxazoles as a novel class of VEGFR2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. rcsb.org [rcsb.org]
